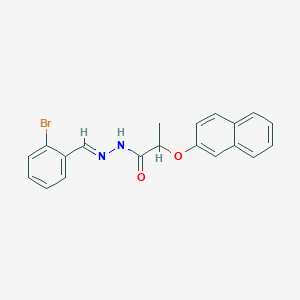
1,3-dimethyl-8-(4-quinolinyl)-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-8-(4-quinolinyl)-3,7-dihydro-1H-purine-2,6-dione, also known as MRS2179, is a purinergic receptor antagonist. It is a synthetic compound that has been used in scientific research to understand the role of purinergic receptors in various biological processes.
Wirkmechanismus
1,3-dimethyl-8-(4-quinolinyl)-3,7-dihydro-1H-purine-2,6-dione acts as a competitive antagonist of P2Y1 and P2Y12 purinergic receptors. It binds to the receptors and prevents the binding of endogenous ligands such as ADP and ATP. This leads to a decrease in downstream signaling pathways that are activated by the receptors.
Biochemical and Physiological Effects:
1,3-dimethyl-8-(4-quinolinyl)-3,7-dihydro-1H-purine-2,6-dione has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit platelet aggregation, which is important for blood clotting. It has also been shown to reduce inflammation and oxidative stress in various models of disease. In addition, 1,3-dimethyl-8-(4-quinolinyl)-3,7-dihydro-1H-purine-2,6-dione has been shown to have a protective effect on the heart and brain in animal models of ischemia-reperfusion injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1,3-dimethyl-8-(4-quinolinyl)-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its specificity for P2Y1 and P2Y12 receptors. This allows researchers to selectively study the role of these receptors in various biological processes. However, one of the limitations of using 1,3-dimethyl-8-(4-quinolinyl)-3,7-dihydro-1H-purine-2,6-dione is its relatively low potency compared to other purinergic receptor antagonists. This can make it difficult to achieve complete inhibition of the receptors in some experiments.
Zukünftige Richtungen
There are several future directions for research on 1,3-dimethyl-8-(4-quinolinyl)-3,7-dihydro-1H-purine-2,6-dione. One area of interest is its potential use as a therapeutic agent for various diseases such as cardiovascular disease and neurodegenerative disease. Another area of interest is the development of more potent and selective purinergic receptor antagonists that can be used in combination with 1,3-dimethyl-8-(4-quinolinyl)-3,7-dihydro-1H-purine-2,6-dione to achieve complete inhibition of the receptors. Finally, further research is needed to fully understand the role of purinergic receptors in various biological processes and to identify new targets for therapeutic intervention.
Conclusion:
In conclusion, 1,3-dimethyl-8-(4-quinolinyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that has been extensively used in scientific research to study the role of purinergic receptors in various biological processes. It acts as a competitive antagonist of P2Y1 and P2Y12 receptors and has a range of biochemical and physiological effects. While it has some limitations, it remains a valuable tool for researchers studying purinergic receptors. Further research is needed to fully understand its potential as a therapeutic agent and to identify new targets for therapeutic intervention.
Synthesemethoden
1,3-dimethyl-8-(4-quinolinyl)-3,7-dihydro-1H-purine-2,6-dione can be synthesized by reacting 4-chloroquinoline with 2,6-dioxopurine-3,7-dimethylamine in the presence of a base such as potassium carbonate. The reaction yields 1,3-dimethyl-8-(4-quinolinyl)-3,7-dihydro-1H-purine-2,6-dione as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
1,3-dimethyl-8-(4-quinolinyl)-3,7-dihydro-1H-purine-2,6-dione has been extensively used in scientific research to study the role of purinergic receptors in various biological processes. Purinergic receptors are a class of receptors that bind to purines such as adenosine and ATP. They are involved in a wide range of physiological processes such as neurotransmission, inflammation, and immune response.
Eigenschaften
IUPAC Name |
1,3-dimethyl-8-quinolin-4-yl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2/c1-20-14-12(15(22)21(2)16(20)23)18-13(19-14)10-7-8-17-11-6-4-3-5-9(10)11/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBJEHQIUUUTAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=NC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(2-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}carbonohydrazonoyl)phenoxy]acetic acid](/img/structure/B5738306.png)
![2-[(2,5-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5738310.png)

![3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide](/img/structure/B5738326.png)



![ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5738366.png)
![2-(4-chlorophenyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5738372.png)

![4-(2-{[2-(2-furyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5738394.png)

![1-(3-methylphenyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5738405.png)